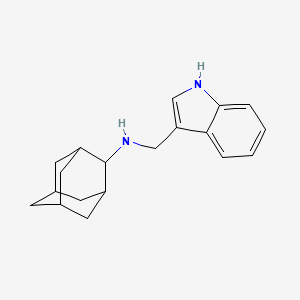![molecular formula C18H23N3O4 B5524784 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that often exhibit significant biological activity, including potential anticancer properties. These compounds are characterized by the presence of complex structures that include dimethoxyphenyl and dimethyl-2-oxopyrimidinyl groups, suggesting a potential for diverse chemical behavior and biological interactions.
Synthesis Analysis
Synthesis typically involves multi-step reactions starting from basic precursors like ethyl 2-(2-isopropylphenoxy) acetic acid, with subsequent reactions including acetylation, ethylation, and condensation steps to introduce the specific functional groups required for the target molecule (Sharma et al., 2018). Advanced techniques such as molecular docking analysis are often employed to predict the interaction of synthesized compounds with biological targets, aiding in the design of molecules with desired biological activities.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques like X-ray crystallography, which reveals detailed information about the crystal system, unit cell parameters, and the type of intermolecular hydrogen bonds. Such analysis provides insights into the molecular conformation and potential reactivity of the compound (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds in this class can participate in a variety of chemical reactions, including nucleophilic attacks and cyclization processes mediated by specific conditions or catalysts. These reactions are critical for the synthesis of complex molecules with potential pharmacological applications (Chikaoka et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure. Compounds with similar structures have been found to crystallize in specific crystal systems, with detailed parameters providing insights into their stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for bioactivity, are influenced by the functional groups present in the molecule. Studies on related compounds have revealed their potential as inhibitors of biological targets, suggesting a method for assessing the biological activity of new compounds (Gangjee et al., 2003).
科学的研究の応用
Synthesis and Structural Characterization
- One study detailed the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This research highlighted the synthetic pathway of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide, providing insights into the formation of complex structures from simpler precursors (Shiho Chikaoka et al., 2003).
Potential Biological Activities
Antimicrobial Activity : A series of compounds synthesized using 2-Chloro-6-ethoxy-4-acetylpyridine as a starting material, including pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrated antimicrobial properties . This study contributes to the understanding of the biological activities of structurally related compounds, suggesting their potential as antimicrobial agents (Aisha Hossan et al., 2012).
Anticancer Drug Synthesis : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its anticancer activity through molecular docking analysis targeting the VEGFr receptor. Although this compound differs from the specific chemical of interest, the methodology and analytical techniques used are relevant for exploring the anticancer potential of similar compounds (G. Sharma et al., 2018).
Radiosynthesis for Imaging : The synthesis of [18F]PBR111 , a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the application of related compounds in the development of diagnostic tools for neurological diseases. This research showcases the use of specific acetamide derivatives in the field of medical imaging (F. Dollé et al., 2008).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-9-13(2)21(18(23)20-12)11-17(22)19-8-7-14-5-6-15(24-3)16(10-14)25-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBMCMYUCZDIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B5524710.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)
![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)